BMS-817399 is a novel compound classified as a high-affinity antagonist of the chemokine receptor CCR1 (C-C chemokine receptor type 1). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis. The development of BMS-817399 was driven by the need for effective therapies that can modulate immune responses by inhibiting specific chemokine pathways.
BMS-817399 is synthesized as part of a broader category of urea-based compounds. It has been specifically identified as a selective antagonist of CCR1, which plays a critical role in mediating immune cell migration and inflammation. The compound has entered clinical trials, indicating its potential utility in medical applications, particularly in inflammatory conditions .
The synthesis of BMS-817399 involves several key steps, including the formation of intermediates and subsequent reactions that yield the final product. The synthetic route typically begins with the preparation of a core structure, followed by functional group modifications to enhance its biological activity and pharmacokinetic properties.
Key methods include:
The molecular structure of BMS-817399 features a urea moiety that is crucial for its interaction with the CCR1 receptor. The compound's chemical formula is CHNO, with a molecular weight of approximately 332.37 g/mol. The structural representation includes functional groups that facilitate binding to the target receptor, enhancing its antagonistic properties.
BMS-817399 undergoes several significant chemical reactions during its synthesis and modification:
BMS-817399 exerts its pharmacological effects primarily through selective binding to the CCR1 receptor. This binding inhibits the receptor's ability to mediate chemotaxis, which is the movement of immune cells towards sites of inflammation. By blocking this pathway, BMS-817399 reduces the recruitment of inflammatory cells, thereby alleviating symptoms associated with conditions like rheumatoid arthritis.
Relevant analyses often include nuclear magnetic resonance spectroscopy for structural confirmation and high-resolution mass spectrometry for molecular weight determination .
BMS-817399 has been extensively studied for several scientific applications:
CCR1, a class A G-protein-coupled receptor (GPCR), is activated by multiple ligands including CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). It is constitutively expressed on monocytes, macrophages, T lymphocytes, neutrophils, dendritic cells, and osteoclast precursors [2] [6]. In RA pathogenesis, CCR1 activation triggers three key pathological processes:
Table 1: CCR1 Ligands and Immune Pathogenesis in RA
CCR1 Ligand | Biological Source in RA | Pathogenic Role | Experimental Evidence |
---|---|---|---|
CCL3 (MIP-1α) | Synovial macrophages, T cells | Monocyte chemotaxis; Osteoclast activation | Elevated in RA synovial fluid; CIA model reduction delays arthritis [2] |
CCL5 (RANTES) | Synovial fibroblasts, platelets | T-cell activation; Angiogenesis | Blockade reduces joint inflammation in murine RA models [6] |
CCL7 (MCP-3) | Endothelial cells, monocytes | Macrophage infiltration; Matrix metalloprotease secretion | Correlates with RA disease activity scores [2] |
Genetic and pharmacological studies validate CCR1's role: CCR1-knockout mice exhibit reduced inflammation in collagen-induced arthritis (CIA) models, while anti-CCL3 antibodies delay arthritis onset [2].
The rationale for CCR1 antagonism in RA rests on three pillars:1. Preclinical Efficacy:- CCR1⁻/⁻ mice show resistance to CIA, with minimal leukocyte infiltration and bone erosion [6].- Small-molecule antagonists (e.g., CP-481715) inhibit monocyte migration in human CCR1-transgenic mice and reduce synovitis [2].2. Clinical Proof-of-Concept:- The CCR1 antagonist CCX354 (ChemoCentryx) achieved a 56% ACR20 response in a Phase II RA trial, significantly outperforming placebo by suppressing synovial CCR1⁺ cell recruitment [3].3. Bone Protection:- CCR1 antagonists (e.g., MLN3897) block osteoclast differentiation and disrupt crosstalk between osteoclasts and multiple myeloma cells, suggesting applicability to RA-associated osteolysis [2].
BMS-817399 was designed to overcome limitations of earlier antagonists:
Table 2: CCR1 Antagonists in RA Clinical Development
Compound | Developer | Clinical Outcome | Key Differentiator from BMS-817399 |
---|---|---|---|
BMS-817399 | Bristol-Myers Squibb | No significant ACR20/DAS28 improvement in Phase II | High receptor coverage (>90% at 100 mg) but lacked efficacy [5] |
CCX354 | ChemoCentryx | Positive Phase II (56% ACR20 at 200 mg QD) | Targeted synovial CCR1⁺ cell reduction; superior trial design [3] |
CP-481715 | Pfizer | Reduced synovial monocytes in Phase I; no Phase II efficacy | Limited receptor occupancy (∼50%) [2] |
MLN3897 | Millennium | Phase II terminated (safety/efficacy concerns) | Weaker inhibition of osteoclast-MM cell crosstalk [2] |
Mechanism of BMS-817399:As a competitive antagonist, BMS-817399 binds CCR1's transmembrane domain, preventing G-protein activation and subsequent calcium flux. This inhibits:
Despite its clinical setback, BMS-817399 remains a tool compound for studying CCR1 signaling. Its failure underscores the complexity of chemokine redundancy in RA and the need for biomarkers to identify CCR1-dependent patient subsets [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7